N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide
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Overview
Description
N-BENZYL-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is an organic compound that features a benzamide core with a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE typically involves the reaction of benzylamine with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
N-BENZYL-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine core.
N-(2,3-Difluorobenzyl)-4-sulfamoylbenzamide: Another benzamide derivative with fluorine substitutions.
Uniqueness
N-BENZYL-2-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is unique due to the presence of both a benzyl group and a trifluoromethyl group, which confer distinct chemical properties and potential biological activities. The trifluoromethyl group, in particular, enhances the compound’s stability and ability to interact with biological targets .
Properties
Molecular Formula |
C22H17F3N2O2 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-benzyl-2-[[4-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C22H17F3N2O2/c23-22(24,25)17-12-10-16(11-13-17)20(28)27-19-9-5-4-8-18(19)21(29)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,29)(H,27,28) |
InChI Key |
JWRFLZMUWXZPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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